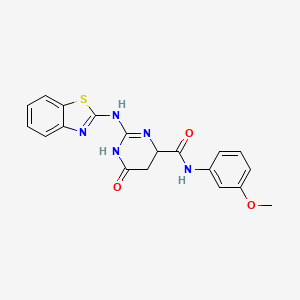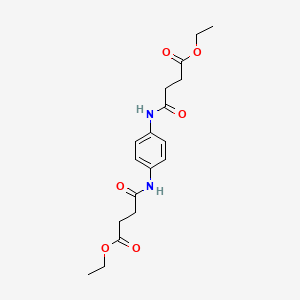![molecular formula C18H18Cl2N2O2S B3954005 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3954005.png)
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
描述
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide, commonly known as BHAM, is a thiol-reactive compound that has been used extensively in scientific research for its ability to inhibit the activity of bacterial and eukaryotic enzymes. BHAM is a potent inhibitor of thiol-dependent enzymes, including peroxidases, oxidoreductases, and dehydrogenases.
作用机制
BHAM inhibits the activity of thiol-dependent enzymes by reacting with the thiol group of cysteine residues in the active site of the enzyme. This reaction forms a covalent bond between BHAM and the cysteine residue, which prevents the enzyme from functioning properly. BHAM is a reversible inhibitor, meaning that the covalent bond between BHAM and the cysteine residue can be broken, allowing the enzyme to regain its activity.
Biochemical and Physiological Effects:
BHAM has been shown to have a wide range of biochemical and physiological effects. BHAM has been shown to inhibit the activity of peroxidases, which are enzymes that play a key role in the detoxification of reactive oxygen species. BHAM has also been shown to inhibit the activity of dehydrogenases, which are enzymes that play a key role in cellular metabolism. BHAM has been shown to have antioxidant properties and has been used in the study of oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using BHAM in laboratory experiments is its ability to inhibit the activity of thiol-dependent enzymes. This allows researchers to study the role of these enzymes in cellular signaling pathways and cellular metabolism. BHAM is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using BHAM in laboratory experiments is that it is a reversible inhibitor. This means that the covalent bond between BHAM and the cysteine residue can be broken, allowing the enzyme to regain its activity. This can make it difficult to study the long-term effects of BHAM inhibition on cellular processes.
未来方向
There are several future directions for the use of BHAM in scientific research. One area of research is the study of the role of thiol-dependent enzymes in cellular signaling pathways. BHAM can be used to selectively inhibit the activity of these enzymes, allowing researchers to study their role in cellular processes.
Another area of research is the development of new inhibitors based on the structure of BHAM. By modifying the structure of BHAM, researchers may be able to develop more potent inhibitors that are selective for specific thiol-dependent enzymes.
In conclusion, BHAM is a thiol-reactive compound that has been used extensively in scientific research for its ability to inhibit the activity of thiol-dependent enzymes. BHAM has a wide range of biochemical and physiological effects and has been used in the study of oxidative stress and cellular metabolism. BHAM has advantages and limitations for laboratory experiments, and there are several future directions for the use of BHAM in scientific research.
科学研究应用
BHAM has been used extensively in scientific research for its ability to inhibit the activity of thiol-dependent enzymes. BHAM has been shown to inhibit the activity of a wide range of enzymes, including peroxidases, oxidoreductases, and dehydrogenases. BHAM has also been used in the study of oxidative stress and the role of thiol-dependent enzymes in cellular signaling pathways.
属性
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-3-10(2)11-4-7-16(23)15(8-11)21-18(25)22-17(24)13-6-5-12(19)9-14(13)20/h4-10,23H,3H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLSWSTSKIKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953927.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953936.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B3953939.png)
![4-{2-[(benzylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B3953949.png)
![methyl 4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B3953952.png)

![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide](/img/structure/B3953986.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954009.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide](/img/structure/B3954011.png)
![N-benzyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3954016.png)